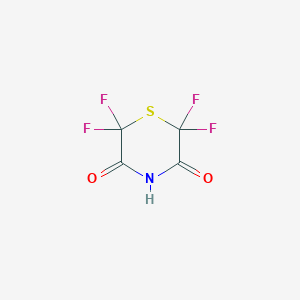
2,2,6,6-Tetrafluorothiomorpholine-3,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,6,6-Tetrafluorothiomorpholine-3,5-dione is a unique organofluorine compound characterized by the presence of four fluorine atoms and a thiomorpholine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetrafluorothiomorpholine-3,5-dione typically involves the fluorination of thiomorpholine derivatives. One common method includes the reaction of thiomorpholine with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane, at low temperatures to prevent decomposition.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and maximizing the efficiency of the fluorination process.
化学反应分析
Types of Reactions
2,2,6,6-Tetrafluorothiomorpholine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiomorpholine derivatives with fewer fluorine atoms.
Substitution: Nucleophilic substitution reactions can replace one or more fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Partially fluorinated thiomorpholine derivatives.
Substitution: Thiomorpholine derivatives with various functional groups replacing fluorine atoms.
科学研究应用
2,2,6,6-Tetrafluorothiomorpholine-3,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its use in drug design, particularly in the development of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty materials, including fluorinated polymers and coatings.
作用机制
The mechanism of action of 2,2,6,6-Tetrafluorothiomorpholine-3,5-dione involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions, increasing its binding affinity and specificity. The thiomorpholine ring provides structural rigidity, contributing to the compound’s stability and bioavailability.
相似化合物的比较
Similar Compounds
2,2,6,6-Tetramethyl-3,5-heptanedione: A β-diketone with similar structural features but without fluorine atoms.
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A stable nitroxyl radical used in organic synthesis and as a catalyst.
Uniqueness
2,2,6,6-Tetrafluorothiomorpholine-3,5-dione stands out due to its unique combination of fluorine atoms and a thiomorpholine ring. This structure imparts distinct chemical and physical properties, such as high electronegativity, thermal stability, and resistance to metabolic degradation, making it a valuable compound in various scientific and industrial applications.
属性
分子式 |
C4HF4NO2S |
|---|---|
分子量 |
203.12 g/mol |
IUPAC 名称 |
2,2,6,6-tetrafluorothiomorpholine-3,5-dione |
InChI |
InChI=1S/C4HF4NO2S/c5-3(6)1(10)9-2(11)4(7,8)12-3/h(H,9,10,11) |
InChI 键 |
QMYSZKAYAZZOHO-UHFFFAOYSA-N |
规范 SMILES |
C1(=O)C(SC(C(=O)N1)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


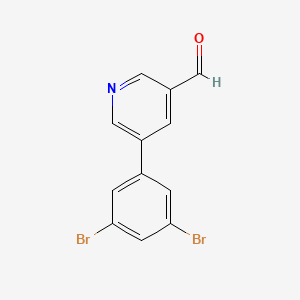

![5,6-Dihydro-4H-cyclopenta[D]oxazol-2-amine](/img/structure/B14866947.png)


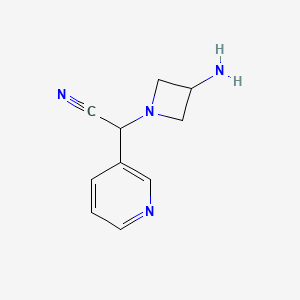

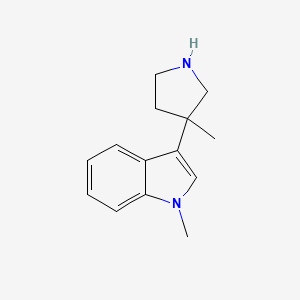
![6-Bromo-2-(thiophen-3-yl)imidazo[1,2-a]pyridine](/img/structure/B14866976.png)

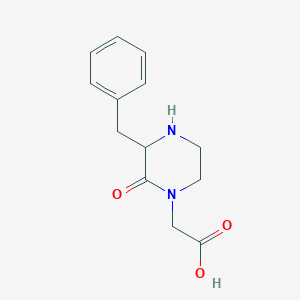

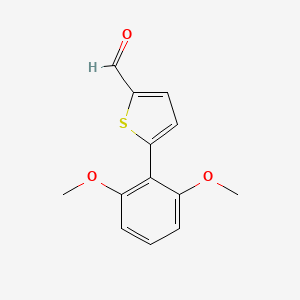
![1-[4-(Dodecane-1-sulfonyl)-phenyl]-2,2,2-trifluoro-ethylamine](/img/structure/B14867012.png)
